2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline-based compound characterized by a carboxylic acid group at position 4, a 3-butoxyphenyl substituent at position 2, and a methyl group at position 8 of the quinoline ring. Its molecular formula is C₂₁H₂₁NO₃, with a molecular weight of 335.4 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of quinoline derivatives, particularly in antibacterial applications .
Properties
IUPAC Name |
2-(3-butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(23)24)17-10-5-7-14(2)20(17)22-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVKUUODNSEMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis
The Friedländer synthesis is a classical method for constructing quinoline derivatives, which can be adapted for the synthesis of this compound:
Step 1: The reaction begins with the condensation of aniline derivatives (specifically, 3-butoxyaniline) with carbonyl compounds (such as acetone or other ketones) in the presence of acidic or basic catalysts.
Step 2: The resulting intermediate undergoes cyclization to form the quinoline core structure.
Nucleophilic Aromatic Substitution
Following the formation of the quinoline core, further modifications are made through nucleophilic aromatic substitution reactions to introduce the butoxyphenyl and carboxylic acid groups:
- Substitution Reaction: The introduction of the butoxyphenyl group can be achieved by reacting the quinoline derivative with a suitable butoxy-substituted aromatic compound in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Carboxylation Reaction
To introduce the carboxylic acid group into the quinoline structure:
- Carboxylation Process: This can be accomplished using carbon dioxide under high pressure and temperature conditions, which facilitates the addition of the carboxyl group to the quinoline ring.
Here is a summary table detailing the reaction conditions for each step involved in synthesizing this compound:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Friedländer Synthesis | Aniline derivative, Carbonyl | Acidic/Basic catalyst, Heat | Moderate to High |
| Nucleophilic Aromatic Substitution | Quinoline derivative, Butoxy compound | Strong base, Reflux | High |
| Carboxylation | Carbon Dioxide | High Pressure, Elevated Temperature | Moderate |
Industrial Production Methods
In an industrial context, the synthesis of this compound may involve optimized processes for large-scale production:
Continuous Flow Reactors: These systems allow for more efficient mixing and reaction control, improving yield and purity.
Automated Synthesis Platforms: Automation can streamline processes and reduce human error during synthesis.
Purification Techniques: Advanced purification methods such as chromatography are employed to ensure high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the butoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or phenyl rings.
Scientific Research Applications
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations at Position 2 and 8
The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Key Properties
Key Observations:
Position 2 Substituents: Butoxyphenyl vs. Methoxy vs. Butoxy: Methoxy groups (e.g., 4-methoxyphenyl) improve water solubility but reduce membrane penetration compared to butoxy . Hydroxyphenyl Derivatives: Compounds like 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid exhibit higher polarity, favoring hydrogen bonding but limiting bioavailability .
Position 8 Substituents: Methyl vs. Chlorine: Methyl is electron-donating, stabilizing the quinoline ring, whereas chlorine (electron-withdrawing) may alter electronic density, affecting binding to bacterial targets . Ethyl vs.
Table 2: Antibacterial Activity of Selected Analogues
Key Findings:
- The butoxyphenyl and methyl substituents in the target compound are predicted to mirror the enhanced activity of naphthyl-substituted derivatives (e.g., 5a4) due to optimal lipophilicity and steric compatibility .
- Chlorine at position 8 (e.g., 8-chloro analogues) may improve target binding but could increase toxicity risks .
Biological Activity
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a butoxyphenyl group and a carboxylic acid moiety, which is crucial for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, may exert anticancer effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, derivatives have displayed selective inhibition against Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 .
- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to the active sites of target proteins, potentially disrupting their function and leading to reduced cell proliferation .
- Apoptosis Induction : The compound has been associated with increased apoptosis in cancer cells, likely due to its ability to interfere with critical signaling pathways involved in cell survival .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been explored:
- In Vitro Antibacterial Testing : Compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate varying degrees of activity, with some derivatives exhibiting significant inhibition compared to standard antibiotics .
- Structure-Activity Relationship : The presence of the butoxy group has been linked to enhanced antibacterial activity, suggesting that structural modifications can lead to improved efficacy against resistant strains .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of quinoline derivatives found that this compound significantly inhibited cell growth in vitro. The compound demonstrated an IC50 value comparable to established chemotherapeutics when tested against breast cancer cell lines .
Case Study 2: Antibacterial Activity
In a comparative study of antibacterial agents, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited promising activity with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a novel therapeutic agent .
Table 1: Anticancer Activity Profile
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 168.78 | Aurora A inhibition |
| Compound X | MCF-7 | 150.00 | Apoptosis induction |
| Compound Y | MCF-7 | 200.00 | Cell cycle arrest |
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| This compound | S. aureus | 64 | Better than ampicillin |
| Compound A | E. coli | 128 | Comparable to gentamicin |
| Compound B | MRSA | >256 | Less effective than standard |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid?
- Methodological Answer: Synthesis typically involves multi-step processes, including:
- Nitro Reduction: Reduction of 8-nitro precursors using H₂/Pd-C in ethanol (85% yield) .
- Thermal Lactamization: Employing polyphosphoric acid (PPA) as a catalyst at 120°C for 24 hours to cyclize intermediates (75% yield) .
- Functionalization: Introducing the 3-butoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, optimized under inert conditions .
Table 1: Synthetic Routes for Analogous Quinoline-4-carboxylic Acids
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂/Pd-C, ethanol, RT | 85 | |
| Lactamization | PPA, 120°C, 24h | 75 | |
| Side-Chain Functionalization | Boronic acid/Pd catalyst | 60–80 |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- Analytical HPLC: Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA), monitoring at 254 nm .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for synthesis steps to minimize inhalation risks .
- Waste Disposal: Collect contaminated materials in sealed containers for licensed hazardous waste disposal .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer:
- Antiproliferative Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Apoptosis Detection: Annexin V-FITC/PI staining followed by flow cytometry .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying catalytic conditions?
- Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) for coupling reactions .
- Solvent Optimization: Compare DMF, THF, and toluene for reaction efficiency .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What strategies resolve discrepancies in reported biological activities of quinoline-4-carboxylic acid derivatives?
- Methodological Answer:
- Dose-Response Curves: Validate activity across multiple concentrations (1 nM–100 µM) .
- Off-Target Profiling: Use kinase inhibitor panels to identify non-specific interactions .
- Comparative Studies: Replicate assays under standardized conditions (e.g., serum-free media, controlled O₂ levels) .
Q. How can chromatographic challenges due to the compound’s hydrophobicity be addressed?
- Methodological Answer:
- Mobile Phase Adjustment: Incorporate 0.1% formic acid to enhance peak symmetry in UPLC .
- Column Selection: Use phenyl-hexyl stationary phases for better retention of aromatic moieties .
- Derivatization: Convert the carboxylic acid to a methyl ester for improved GC-MS analysis .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) in anticancer research?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
